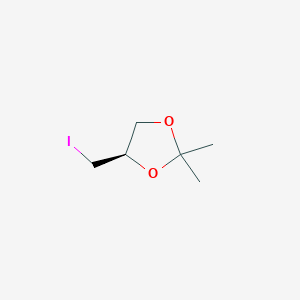
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.
Mécanisme D'action
Diclofenac exerts its pharmacological effects by inhibiting COX, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. Diclofenac also inhibits the migration of leukocytes to the site of inflammation and reduces the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, induction of apoptosis in cancer cells, and modulation of immune responses. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is a widely used NSAID that has been extensively studied in preclinical and clinical settings. It is readily available and relatively inexpensive, making it an attractive choice for lab experiments. However, its use is associated with a number of limitations, including the potential for adverse effects on the gastrointestinal, cardiovascular, and renal systems.
Orientations Futures
There are several areas of research that warrant further investigation with regard to 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one. These include the development of more selective COX inhibitors, the investigation of 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one's anticancer and antiviral activities, and the elucidation of its neuroprotective mechanisms. Additionally, the potential for 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one to interact with other drugs and its effects on the microbiome require further investigation.
Méthodes De Synthèse
Diclofenac can be synthesized by the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylpyrazine to form 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, gout, and acute pain. It has also been investigated for its anticancer, antiviral, and antimicrobial activities.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-10(15)5-9(13-14)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOGIJZCPOJPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)

![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)
